(E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-4,5-diethoxyphenyl)prop-2-enenitrile
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Overview
Description
(E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-4,5-diethoxyphenyl)prop-2-enenitrile is a synthetic organic compound that features a benzimidazole moiety linked to a substituted phenyl group through a propenenitrile bridge. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-4,5-diethoxyphenyl)prop-2-enenitrile typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution on Phenyl Ring: The 3-chloro-4,5-diethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of Propenenitrile Bridge: The final step involves the formation of the propenenitrile bridge, which can be achieved through a Knoevenagel condensation reaction between the benzimidazole derivative and an appropriate aldehyde in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-4,5-diethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-4,5-diethoxyphenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug discovery and development.
Medicine
In medicine, this compound may be studied for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-4,5-diethoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the chloro and diethoxy substitutions on the phenyl ring.
(E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile: Contains a single chloro substitution on the phenyl ring.
(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile: Contains methoxy substitutions instead of ethoxy.
Uniqueness
The uniqueness of (E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-4,5-diethoxyphenyl)prop-2-enenitrile lies in its specific substitution pattern on the phenyl ring. The presence of both chloro and diethoxy groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-4,5-diethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-3-25-18-11-13(10-15(21)19(18)26-4-2)9-14(12-22)20-23-16-7-5-6-8-17(16)24-20/h5-11H,3-4H2,1-2H3,(H,23,24)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVDNSAKBGEQQL-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Cl)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)Cl)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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